molecular formula C9H9BrO B042570 4-Bromophenylacetone CAS No. 6186-22-7

4-Bromophenylacetone

Cat. No. B042570
CAS RN: 6186-22-7
M. Wt: 213.07 g/mol
InChI Key: CFMMTXJMIJRUSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Bromophenylacetone, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, has been explored. These compounds have been synthesized as natural bromophenols and shown to be effective inhibitors of certain enzymes, demonstrating the synthetic utility of bromophenyl compounds (Çetin Bayrak et al., 2017). Another synthesis approach involves transforming 4-bromophenylacetic acid chloride into 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, showcasing methods to elaborate the 4-bromophenylacetone framework (M. S. Løiten et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds derived from or related to 4-Bromophenylacetone has been detailed through crystallographic studies. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides insights into its molecular configuration, aiding in understanding the structural aspects of bromophenylacetone derivatives (M. S. Løiten et al., 1999).

Chemical Reactions and Properties

4-Bromophenylacetone and its derivatives undergo various chemical reactions, leading to a wide range of products with diverse biological activities. The first synthesis of certain bromophenol derivatives demonstrates their potential as enzyme inhibitors, indicating the chemical reactivity and functional utility of the bromophenylacetone framework (Çetin Bayrak et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of 4-Bromophenylacetone itself were not found, the investigation of related compounds can provide insight. The physical properties such as solubility, melting point, and boiling point can be inferred from related bromophenyl compounds, which are crucial for their application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of 4-Bromophenylacetone derivatives, such as reactivity with nucleophiles, electrophiles, and their behavior under various chemical conditions, are significant. The synthesis and reactivity studies provide a foundation for understanding the chemical behavior of bromophenylacetone derivatives and their utility in producing biologically active molecules (Çetin Bayrak et al., 2017).

Scientific Research Applications

  • Pharmaceuticals and Enzyme Inhibition : 4-Bromophenylacetone derivatives show promising inhibitory effects against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are targets for various therapeutic interventions, indicating potential applications in designing drugs for conditions like glaucoma, epilepsy, and Alzheimer's disease (Bayrak et al., 2017). Similarly, novel bromophenol derivatives have been shown to inhibit human carbonic anhydrase I, suggesting further pharmaceutical applications (Akbaba et al., 2013).

  • Cancer Therapeutics : The compound has implications in cancer therapy as well. For instance, phospho switches in Brd4 (bromodomain-containing protein) can trigger gene-specific targeting by tumor suppressor p53, providing insights into potential cancer therapeutic targeting strategies (Wu et al., 2013). Moreover, the discovery of novel BRD4 inhibitors suggests the potential for treating fibrotic cardiovascular diseases and cancer (He et al., 2021).

  • Biochemical Research : Research indicates that BET bromodomains can bind acetylated and propionylated peptides, suggesting a link between metabolism and transcription, which could be crucial for understanding gene expression and regulation (Olp et al., 2017).

  • Environmental Sciences : In environmental sciences, 4-Bromophenylacetone has been used to understand the separation of bromo-substituted aromatic wastes, indicating its role in purifying industrial residues and mitigating environmental pollution (Smith et al., 1997).

  • Metabolic Studies : The metabolism of bromobiphenyls, including derivatives of 4-Bromophenylacetone, has been studied in rabbits, revealing a series of mono and dihydroxylated metabolic products. This research is critical for understanding the compound's biotransformation and potential health effects (Kohli et al., 1978).

  • Chemical Synthesis and Structure : The compound's role in the synthesis of novel structures like 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane and its crystal structure analysis is another area of application. Such studies are fundamental for chemical synthesis and designing new molecules with desired properties (Løiten et al., 1999).

Safety And Hazards

When handling 4-Bromophenylacetone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes4. Use of personal protective equipment and ensuring adequate ventilation is recommended4. In case of accidental ingestion or inhalation, medical attention should be sought immediately56.


Future Directions

The future directions of 4-Bromophenylacetone are not explicitly mentioned in the available resources. However, given its use in the preparation of other compounds, it may continue to be of interest in various chemical reactions and syntheses.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

1-(4-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMMTXJMIJRUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352996
Record name 4-BROMOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenylacetone

CAS RN

6186-22-7
Record name 4-BROMOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask containing the crude ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate from above (˜30 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had thawed, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and wet-loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product (16.6 g, 60% yield over 2 steps from 1-(4-bromophenyl)propan-2-one. 1H NMR (400 MHz, CDCl3) δ 8.29 (d, J=1.9 Hz, 1H), 7.57 (d, J=8.6 Hz, 1H), 7.50 (dd, J=8.6, 2.0 Hz, 1H), 7.17 (s, 1H), 6.67 (s, 1H), 2.42 (s, 3H).
Name
ethyl 4-(4-bromophenyl)-3-methylbut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Taniguchi, Y Yamamoto, K Nishi - Journal of mass spectrometry, 2010 - homepixel.ru
… 4-Chlorophenylacetone, 4-bromophenylacetone and sodium cyanoborohydride were purchased from Kanto Chemical Co., Inc. (Tokyo, Japan).4-Fluorophenylacetone,4-…
Number of citations: 11 homepixel.ru
X Xiong, Y Jiang, D Ma - Organic letters, 2012 - ACS Publications
… This hypothesis was further supported by poor conversion of 4-bromophenylacetone 8 to 4c even at 130 C and exclusive formation of N-aryl hydrazide 9 from dibromide 6b. …
Number of citations: 125 pubs.acs.org
C Roberge, F Fleitz, D Pollard, P Devine - Tetrahedron: Asymmetry, 2007 - Elsevier
… As further specific examples involving identical substitution patterns, the conversion of 4-bromophenylacetone (entry 13) gave much better results than that of 4-bromoacetophenone (…
Number of citations: 32 www.sciencedirect.com
G Sasnouski, V Lapanik, V Bezborodov… - Phase …, 2014 - Taylor & Francis
… Condensation of Mannich salts prepared from 4-alkylacetophenone (6) and 4-bromoacetophenone (7) with the corresponding 4-bromophenylacetone (8) or 4-alkylphenylacetone gave …
Number of citations: 16 www.tandfonline.com
V Weidmann, J Ploog, S Kliewer… - The Journal of …, 2014 - ACS Publications
… For strongly deactivated substrate 4-bromophenylacetone 35e (with bromine in meta … This is shown in Scheme 8 for the conversion of 4-bromophenylacetone 35e to tetrahydropyrans …
Number of citations: 7 pubs.acs.org
M Taniguchi, Y Yamamoto, K Nishi - 2013 - scirp.org
… 4-Chlorophenylacetone, 4-bromophenylacetone, and sodium cyanoborohydride were purchased from Kanto Chemical Co., Inc. (Tokyo, Japan). 4-Fluorophenylacetone, 4-…
Number of citations: 7 www.scirp.org
H Inoue, S Negishi, Y Nakazono, YT Iwata… - Forensic …, 2016 - Springer
… Louis, MO, USA), and 4-bromophenylacetone was obtained from Alfa Aesar (Heysham, UK). Methylamine hydrochloride and sodium cyanoborohydride were purchased from Tokyo …
Number of citations: 11 link.springer.com
H Mei, AM Remete, Y Zou, H Moriwaki, S Fustero… - Chinese Chemical …, 2020 - Elsevier
… This was initially accomplished with 4-bromophenylacetone, necessitating a debromination step, whereas phenylacetone (a schedule II controlled substance by US DEA) was used …
Number of citations: 160 www.sciencedirect.com
S Chen, M Jin, JP Malval, J Fu, F Morlet-Savary… - Polymer …, 2019 - pubs.rsc.org
Six novel oxime carboxylate photoinitiators were designed on the basis of a π-conjugated (E)-1-(4-styrylphenyl)-1-one subunit. Different substituent groups were introduced into three …
Number of citations: 50 pubs.rsc.org
L Li, J Ren, J Zhou, X Wu, Z Shao, X Yang… - Nature …, 2022 - nature.com
… By the use of 4-bromophenylacetone as the coupling partner, we firstly examined the reaction of N-vinylindole 1a, representing a class of nucleophiles that has previously been …
Number of citations: 1 www.nature.com

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